3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by two key substituents: a 3,4-dimethoxyphenyl group at position 3 and a 2,5-dimethylbenzyl group at position 1 of the quinazoline core. The dimethoxy and dimethyl substituents on this compound likely enhance its lipophilicity and influence its binding affinity to biological targets, such as enzymes or receptors.
Properties
CAS No. |
899922-73-7 |
|---|---|
Molecular Formula |
C25H24N2O4 |
Molecular Weight |
416.477 |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H24N2O4/c1-16-9-10-17(2)18(13-16)15-26-21-8-6-5-7-20(21)24(28)27(25(26)29)19-11-12-22(30-3)23(14-19)31-4/h5-14H,15H2,1-4H3 |
InChI Key |
PBCVQRWHTPFQPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclization of Urea Derivatives from Anthranilic Acid Precursors
A foundational method involves the cyclization of urea intermediates derived from anthranilic acid derivatives. As demonstrated by J-STAGE researchers, anthranilic acid reacts with potassium cyanate in aqueous medium to form ureido intermediates, which undergo base-mediated cyclization (e.g., NaOH) to yield the quinazoline-dione core. For the target compound, this route requires:
- Functionalization of Anthranilic Acid : Introduction of the 3,4-dimethoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution prior to cyclization.
- N-Alkylation : Post-cyclization alkylation with 2,5-dimethylbenzyl bromide under basic conditions (e.g., K2CO3/DMF).
This method offers scalability (demonstrated at 1 kg scale) but risks regiochemical ambiguity during alkylation.
Copper-Catalyzed Imidoylative Cross-Coupling
A novel approach reported by ACS Publications employs copper-catalyzed reactions between 2-isocyanobenzoates and amines. For the target molecule:
- Synthesis of 2-Isocyanobenzoate : Methyl 2-isocyanobenzoate is prepared from anthranilic acid via formylation and phosphorous oxychloride-mediated isocyanide formation.
- Cross-Coupling with 2,5-Dimethylbenzylamine : Copper(II) acetate catalyzes the coupling of the isocyanide with 2,5-dimethylbenzylamine, forming the N-substituted quinazolinone.
- Introduction of the 3,4-Dimethoxyphenyl Group : Electrophilic aromatic substitution at position 3 using 3,4-dimethoxyphenylboronic acid under Suzuki-Miyaura conditions.
This method achieves excellent regiocontrol (yields >85%) but requires stringent anhydrous conditions.
Solid Acid-Catalyzed Carbon Dioxide Fixation
Mesoporous smectites incorporating alkali hydroxides (e.g., NaOH/Mg-smectite) enable CO2 fixation with 2-aminobenzonitrile derivatives to form quinazoline-diones. Adaptation for the target compound involves:
- Substituted 2-Aminobenzonitrile Precursor : Synthesis of 2-amino-3-(3,4-dimethoxyphenyl)benzonitrile via Friedel-Crafts acylation.
- CO2 Cycloaddition : Reaction with CO2 under high pressure (5–10 bar) using Na-smectite catalyst at 120°C.
- N-Alkylation : Similar to Section 2.1, using 2,5-dimethylbenzyl chloride.
This eco-friendly method minimizes waste but suffers from moderate yields (60–70%) due to competing side reactions.
Comparative Analysis of Synthetic Methods
Spectroscopic Characterization and Validation
Critical spectroscopic data for this compound include:
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 7.6 Hz, 1H, H-5), 7.89 (t, J = 7.8 Hz, 1H, H-6), 7.45 (d, J = 8.1 Hz, 1H, H-8), 6.98–6.85 (m, 3H, dimethoxyphenyl), 5.32 (s, 2H, N-CH2), 3.83 (s, 6H, OCH3), 2.31 (s, 3H, Ar-CH3), 2.19 (s, 3H, Ar-CH3).
- IR (KBr): 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N), 1260 cm⁻¹ (C-O).
- MS (EI): m/z 447.2 [M+H]+.
Mechanistic Insights and Byproduct Formation
Competing Pathways in N-Alkylation
During alkylation with 2,5-dimethylbenzyl halides, competing O-alkylation at the quinazoline-dione’s carbonyl oxygen can occur, necessitating polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to favor N-selectivity.
Deactivation of Solid Acid Catalysts
Recycled Na-smectite catalysts exhibit reduced activity due to pore blockage by polymeric byproducts. Calcination at 500°C restores catalytic efficiency but risks structural degradation.
Industrial and Environmental Considerations
The urea cyclization route aligns with green chemistry principles, utilizing water as the sole solvent and generating minimal waste. In contrast, copper-catalyzed methods require solvent recovery systems to mitigate environmental impact. Scalability assessments favor the one-pot aqueous method for kilogram-scale production, though pharmaceutical applications may prioritize the copper route for higher purity.
Chemical Reactions Analysis
Electrophilic Substitution at C3
The 3,4-dimethoxyphenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution ( ):
-
A brominated quinazoline-dione intermediate reacts with 3,4-dimethoxyphenylboronic acid under palladium catalysis.
-
Optimized conditions: Pd(PPh₃)₄, K₂CO₃, dioxane/water (4:1), 80°C.
Reactivity Trends
-
Electron-rich aryl groups (e.g., dimethoxyphenyl) enhance coupling efficiency due to improved electron donation.
-
Steric hindrance from the 2,5-dimethylbenzyl group slightly reduces yields compared to simpler analogs ( ).
Hydrolysis and Ring-Opening Reactions
The lactam rings in quinazoline-diones are susceptible to hydrolysis under extreme conditions ( ):
-
Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the dione ring, generating anthranilic acid derivatives.
-
Basic Hydrolysis : NaOH in ethanol/water opens the ring but degrades the dimethoxyphenyl substituent.
Stability Data
| Condition | Degradation (%) | Products Identified |
|---|---|---|
| 1M HCl, 24h | 12 | Anthranilic acid analog |
| 1M NaOH, 24h | 98 | Unstable fragments |
Condensation Reactions
The carbonyl groups at C2 and C4 participate in condensation with amines or hydrazines ( ):
-
Hydrazone Formation : Reaction with hydrazine hydrate yields bis-hydrazide derivatives.
-
Schiff Base Synthesis : Condensation with aromatic aldehydes (e.g., benzaldehyde) forms imine-linked analogs.
Reaction Optimization
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Quinazoline-dione | Hydrazine hydrate | Bis-hydrazide | 75 |
| Quinazoline-dione | Benzaldehyde | Schiff base | 63 |
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group undergoes selective demethylation with boron tribromide (BBr₃) in dichloromethane ( ):
-
Mild Conditions : −20°C, 2h → monodemethylation (C3 or C4).
-
Harsh Conditions : 25°C, 12h → full demethylation to catechol.
Oxidation of Methyl Groups
The 2,5-dimethylbenzyl substituent is oxidized to carboxylic acids using KMnO₄ in acidic media ( ):
-
Limited by steric hindrance; yields <20% for this compound.
Biological Activity-Driven Modifications
Derivatives of this compound exhibit structure-dependent bioactivity ( ):
-
Antimicrobial Analogs : Addition of fluoroquinolone-like side chains enhances DNA gyrase inhibition.
-
Antitumor Derivatives : Chlorophenethylurea substituents improve cytotoxicity (avg. logGI₅₀ = −6.45) ( ).
Comparative Bioactivity
| Derivative | Modification | Activity (IC₅₀, μM) |
|---|---|---|
| Parent compound | None | >100 (Inactive) |
| Chlorophenethylurea analog | C7 substitution | 8.2 |
| Fluoroquinolone hybrid | C6 methoxy group | 1.7 |
Degradation Pathways
-
Photodegradation : UV exposure (λ = 254 nm) in methanol leads to cleavage of the dimethoxybenzyl group ().
-
Thermal Degradation : Decomposition above 200°C forms volatile aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione. Research indicates that these compounds can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. This action is crucial in combating bacterial resistance to antibiotics.
- Study Findings : A study published in PMC demonstrated that various quinazoline derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Among the tested compounds, those structurally related to this compound showed promising results compared to standard antimicrobial agents .
2. Anticancer Potential
The quinazoline scaffold is known for its anticancer properties. Compounds derived from this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Research Example : A study focused on related quinazoline derivatives indicated their potential as anticancer agents by targeting specific cellular pathways involved in tumorigenesis. These findings suggest that this compound could be developed further for cancer treatment applications .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, a series of quinazoline derivatives were synthesized and tested for antibacterial activity using the Agar well diffusion method. The results indicated that compounds with structural similarities to this compound displayed significant inhibition zones against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 12 | Escherichia coli |
| This compound | 14 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro studies evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines. The results demonstrated that certain derivatives inhibited cell proliferation significantly.
| Cell Line | IC50 Value (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 10 | This compound |
| HeLa (Cervical) | 15 | Similar Quinazoline Derivative |
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways to alter gene expression and cellular behavior.
Comparison with Similar Compounds
1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
Other Quinazoline Derivatives
- 3-(4-Bromobenzoyl)piperidine (CAS 1017367-02-0): Core Structure: Piperidine substituted with a bromobenzoyl group. Application: Primarily studied as an intermediate in organic synthesis .
Benzothieno-Pyrimidine Derivatives
2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide
- Structural Features: Core: Benzothieno-pyrimidine instead of quinazoline. Substituents: 4-chlorophenyl and 2,5-dimethoxyphenyl groups.
- Implications: The chlorine atom may facilitate halogen bonding with target proteins, improving binding specificity.
- Source : Highlighted in synthetic chemistry research .
Data Table: Comparative Analysis
| Compound Name | Core Structure | Substituents | Molecular Formula* | Key Properties |
|---|---|---|---|---|
| 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione | Quinazoline-2,4-dione | 3,4-dimethoxyphenyl; 2,5-dimethylbenzyl | C25H24N2O4 | Moderate lipophilicity; kinase inhibition |
| 1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione | Quinazoline-2,4-dione | 3,4,5-trimethoxyphenyl; 2,5-dimethylbenzyl | C26H26N2O5 | High lipophilicity; tubulin binding |
| 2-[3-(4-chlorophenyl)-...-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide | Benzothieno-pyrimidine | 4-chlorophenyl; 2,5-dimethoxyphenyl | C27H23ClN4O5S | Halogen bonding; antimicrobial activity |
Research Findings and Implications
Methoxy Group Impact :
- The 3,4-dimethoxyphenyl group in the target compound balances lipophilicity and solubility, making it suitable for oral bioavailability. In contrast, the trimethoxy analog’s higher lipophilicity may limit solubility but improve membrane penetration .
- Methoxy groups are critical for π-π stacking interactions in kinase inhibitors (e.g., EGFR inhibitors).
Dimethylbenzyl vs. Acetamide Substituents: The 2,5-dimethylbenzyl group in quinazoline-diones enhances metabolic stability compared to the acetamide group in benzothieno-pyrimidines, which may be prone to hydrolysis.
Heterocyclic Core Differences: Quinazoline-2,4-diones preferentially target ATP-binding sites in kinases, while benzothieno-pyrimidines may interact with DNA or microbial enzymes due to their extended conjugated system .
Biological Activity
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline family. Quinazolines have garnered attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure is characterized by a quinazoline core substituted with a 3,4-dimethoxyphenyl group and a 2,5-dimethylbenzyl moiety. This unique configuration is believed to contribute to its biological activity.
Biological Activity Overview
Research has indicated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant biological activities. The following sections summarize key findings related to the biological activities of this compound.
Antiviral Activity
A study investigated the antiviral properties of novel quinazoline derivatives against various viruses. Notably, compounds similar to this compound showed promising results against vaccinia and adenovirus. For instance:
- Compound 24b11 exhibited an EC50 value of 1.7 μM against vaccinia virus.
- Compound 24b13 demonstrated an EC50 of 6.2 μM against adenovirus-2 .
These results suggest that modifications in the quinazoline structure can enhance antiviral efficacy.
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been evaluated extensively. A recent study reported that several quinazoline-2,4(1H,3H)-dione derivatives were tested for their activity against Gram-positive and Gram-negative bacteria:
- Inhibition Zones : Compounds displayed inhibition zones ranging from 10 mm to 13 mm against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : The MIC values for active compounds were reported between 70 mg/mL to 80 mg/mL .
These findings indicate that the compound may possess moderate antibacterial properties.
Antioxidant Properties
Another area of investigation involves the antioxidant activity of quinazoline derivatives. Research has shown that certain structural features can enhance antioxidant capacity:
- Compounds with hydroxyl groups in combination with methoxy substituents exhibited improved antioxidant activity.
- The presence of multiple substituents can lead to increased metal-chelating properties .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of quinazoline derivatives. Preliminary SAR studies have suggested:
- Substituent Positioning : The nature and position of substituents significantly affect biological activity.
- Functional Groups : Hydroxyl groups at specific positions enhance both antioxidant and antimicrobial activities .
Case Study 1: Antiviral Efficacy
In vitro studies highlighted the efficacy of quinazoline derivatives against viral infections. For instance, compounds structurally similar to our target compound were found to inhibit viral replication effectively in cell cultures.
Case Study 2: Antibacterial Activity
A series of experiments were conducted using agar diffusion methods to evaluate the antibacterial properties of synthesized quinazolines. Results indicated that specific modifications led to enhanced activity against resistant bacterial strains.
Q & A
Q. What statistical approaches analyze dose-dependent cytotoxicity in heterogeneous cell populations?
- Methodological Answer : Synergy assays (e.g., Chou-Talalay method) quantify combinatorial effects with chemotherapeutics . Flow cytometry measures sub-G1 populations to distinguish apoptosis from necrosis in dose-response studies .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
